molecular formula C19H26N2O5 B1212421 Remifentanil Acid CAS No. 132875-68-4

Remifentanil Acid

Numéro de catalogue: B1212421
Numéro CAS: 132875-68-4
Poids moléculaire: 362.4 g/mol
Clé InChI: GFJKFSFFMHOISI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GI-90291, également connu sous le nom d’acide 4-(méthoxycarbonyl)-4-((1-oxopropyl)phénylamino)-1-pipéridinepropanoïque, 2,2,2-trifluoroacétate, est un composé classé comme un opioïde. Il s’agit d’un métabolite actif connu du rémifentanil, un analgésique opioïde synthétique puissant et à action courte. GI-90291 est principalement utilisé dans la recherche et les applications médico-légales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GI-90291 implique la réaction de la 4-anilidopipéridine avec le chlorure de méthoxycarbonyle dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le dichlorométhane et une base comme la triéthylamine pour faciliter la formation du produit souhaité. La réaction est effectuée à basse température pour empêcher les réactions secondaires et garantir un rendement élevé.

Méthodes de production industrielle : En milieu industriel, la production de GI-90291 suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs et le contrôle précis des conditions de réaction pour maintenir la cohérence et la pureté. Le produit final est souvent purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir le niveau de pureté souhaité pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions : GI-90291 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir GI-90291 en ses formes réduites.

    Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

    Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques pour réaliser la substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

GI-90291 a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Anesthesia Management

Remifentanil is widely used in anesthesia due to its rapid action and predictable recovery profile. It allows for precise titration of analgesia during surgery, making it ideal for procedures requiring quick adjustments in pain management. Studies have shown that remifentanil is beneficial for patients with renal or hepatic impairments, as its metabolism remains unaffected by these conditions .

Key Findings:

  • In surgical patients with renal impairment, remifentanil was utilized effectively in 70% of cases, demonstrating its preference over traditional opioids like fentanyl .
  • The pharmacokinetics of remifentanil acid indicate that it accumulates minimally even in patients with moderate to severe renal impairment, maintaining effective analgesia without prolonged opioid effects .

Intensive Care Unit (ICU) Sedation

This compound is also applied in sedation protocols within the ICU setting. Its rapid clearance allows for quick awakening from sedation, which is crucial for patient assessments and minimizing sedation-related complications.

Case Study Insights:

  • A multicenter study involving ICU patients demonstrated that remifentanil could be safely administered for prolonged periods (up to 72 hours) without significant accumulation or adverse effects, even in those with compromised renal function .
  • The study highlighted that this compound does not exert clinically significant effects in patients with renal failure, allowing for its continued use in this vulnerable population .

Management of Opioid-Induced Hyperalgesia

Research has identified a phenomenon known as opioid-induced hyperalgesia associated with remifentanil use. This condition can complicate pain management strategies postoperatively.

Research Findings:

  • A study indicated that the development of opioid tolerance and hyperalgesia necessitates further investigation into the long-term implications of remifentanil administration and potential strategies to mitigate these effects .
  • Understanding the relationship between remifentanil administration and pain sensitivity can inform better postoperative pain management protocols.

Pharmacokinetic Properties

The pharmacokinetics of this compound are characterized by:

  • Rapid Onset: Action begins within one minute.
  • Short Half-life: Context-sensitive half-time remains constant at approximately 2–3 minutes regardless of infusion duration.
  • Minimal Accumulation: Particularly advantageous in patients with organ dysfunction due to its unique metabolic pathway .

Comparative Data Table

Application AreaKey BenefitsRelevant Studies
Anesthesia ManagementRapid titration, effective analgesia ,
ICU SedationQuick recovery from sedation ,
Opioid-Induced HyperalgesiaNeed for further research on long-term effects

Mécanisme D'action

GI-90291 exerce ses effets en interagissant avec les récepteurs opioïdes dans le système nerveux central. Il cible principalement le récepteur mu-opioïde, ce qui entraîne des effets analgésiques. Le mécanisme du composé implique la liaison au récepteur, ce qui déclenche une cascade d’événements intracellulaires qui entraînent un soulagement de la douleur. Les voies impliquées comprennent l’inhibition de l’adénylate cyclase, la réduction des niveaux d’adénosine monophosphate cyclique (AMPc) et la modulation des canaux ioniques .

Composés similaires :

    Remifentanil : Le composé parent de GI-90291, connu pour son début d’action rapide et sa durée d’action courte.

    Alfentanil : Un autre opioïde synthétique ayant des propriétés pharmacocinétiques similaires mais des voies métaboliques différentes.

    Fentanyl : Un opioïde synthétique puissant ayant une durée d’action plus longue que le rémifentanil et le GI-90291.

Unicité de GI-90291 : GI-90291 est unique en raison de son rôle de métabolite actif du rémifentanil. Il a une puissance considérablement plus faible que le rémifentanil, ce qui le rend utile pour étudier les voies métaboliques et la pharmacocinétique des analgésiques opioïdes. Son métabolisme et sa clairance rapides le distinguent également des autres composés similaires .

Comparaison Avec Des Composés Similaires

    Remifentanil: The parent compound of GI-90291, known for its rapid onset and short duration of action.

    Alfentanil: Another synthetic opioid with similar pharmacokinetic properties but different metabolic pathways.

    Fentanyl: A potent synthetic opioid with a longer duration of action compared to remifentanil and GI-90291.

Uniqueness of GI-90291: GI-90291 is unique due to its role as an active metabolite of remifentanil. It has a significantly lower potency compared to remifentanil, making it useful for studying the metabolic pathways and pharmacokinetics of opioid analgesics. Its rapid metabolism and clearance also distinguish it from other similar compounds .

Activité Biologique

Remifentanil is a potent, ultra-short-acting synthetic opioid primarily used for analgesia and sedation in clinical settings. Its biological activity is largely attributed to its rapid metabolism into remifentanil acid (RA), which is significantly less potent as a μ-opioid receptor agonist. This article delves into the biological activity of this compound, exploring its pharmacokinetics, effects in various patient populations, and relevant case studies.

Pharmacokinetics of Remifentanil and this compound

Remifentanil is metabolized rapidly by nonspecific esterases in blood and tissues, resulting in a predictable pharmacokinetic profile. The principal metabolite, this compound, possesses approximately 1/4600th the potency of remifentanil itself. This significant difference in potency is crucial when considering the implications of RA accumulation in patients with renal impairment.

Key Pharmacokinetic Parameters

ParameterNormal/Mild Renal FunctionModerate/Severe Renal Impairment
Clearance (ml/kg/h)176 (49)41 (29)
Maximum RA Levels (ng/ml)Not specifiedApproached 700
Metabolic Ratio15 (4)116 (110)

These findings indicate that while RA accumulates in patients with renal impairment, the concentrations achieved during typical clinical use are unlikely to result in clinically significant μ-opioid effects due to its low potency .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of remifentanil, particularly in models of excitotoxic brain injury. In an experimental setup involving neonatal mice, remifentanil treatment significantly reduced markers of oxidative stress and apoptosis, such as reactive oxygen species (ROS) production and caspase activity. Notably, these effects were associated with improved behavioral outcomes in tests assessing anxiety and motor function .

Renal Impairment Considerations

In critically ill patients with varying degrees of renal function, remifentanil's pharmacodynamics remain largely unaffected. A multicenter study demonstrated that continuous infusion of remifentanil did not lead to prolonged clinical effects even in patients with moderate to severe renal impairment. This stability is attributed to the drug's esterase-dependent metabolism, which operates independently of renal function .

Case Studies and Clinical Research Findings

  • Study on Renal Function : A study involving 40 ICU patients assessed the pharmacodynamic effects of remifentanil across different renal statuses. The results indicated no significant correlation between RA levels and sedation or analgesic efficacy, suggesting that RA's accumulation does not translate into clinically relevant opioid effects .
  • Excitotoxic Brain Injury Model : In a model studying neonatal brain injury, remifentanil was found to mitigate damage through mechanisms involving NMDA receptor interactions and anti-apoptotic pathways. This suggests potential therapeutic applications beyond analgesia, particularly in neurocritical care settings .
  • Meta-Analysis on Mechanical Ventilation Duration : A recent meta-analysis comparing remifentanil with other opioids revealed no significant differences in the duration of mechanical ventilation or ICU length of stay. This underscores the need for careful consideration when selecting analgesic regimens for critically ill patients .

Propriétés

IUPAC Name

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24/h4-8H,3,9-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJKFSFFMHOISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157827
Record name GI 90291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132875-68-4
Record name Remifentanil acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132875684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GI 90291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine) propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMIFENTANIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1EZX4S2E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remifentanil Acid
Reactant of Route 2
Reactant of Route 2
Remifentanil Acid
Reactant of Route 3
Remifentanil Acid
Reactant of Route 4
Remifentanil Acid
Reactant of Route 5
Remifentanil Acid
Reactant of Route 6
Remifentanil Acid
Customer
Q & A

Q1: How does remifentanil, the parent drug of remifentanil acid, exert its analgesic effects?

A1: Remifentanil is a potent μ-opioid agonist. [] While the provided abstracts do not delve into the specific downstream signaling pathways, it's known that μ-opioid agonists like remifentanil bind to μ-opioid receptors in the central nervous system, primarily in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia.

Q2: What analytical techniques are employed for the detection and quantification of remifentanil and this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection and quantification of remifentanil and its metabolite in biological matrices. [, ] This method offers high sensitivity and selectivity, enabling the detection of these compounds at low concentrations.

Q3: What is the metabolic ratio of this compound, and how does it differ between individuals with normal and impaired renal function?

A5: The metabolic ratio reflects the ratio of this compound to remifentanil concentrations at steady state. [] This ratio is significantly higher in individuals with moderate/severe renal impairment compared to those with normal renal function. [, ] This difference is attributed to the reduced clearance of this compound in the context of renal dysfunction.

Q4: Has the structure of this compound been elucidated, and are there spectroscopic data available?

A6: While not explicitly detailed in the provided abstracts, the chemical structure of this compound is well-established in scientific literature. It is a carboxylic acid metabolite of remifentanil. Specific spectroscopic data, such as nuclear magnetic resonance (NMR) or infrared (IR) spectra, might be available in related chemical databases or publications focusing on its structural characterization. []

Q5: Can you elaborate on the clinical applications of remifentanil and the implications of its pharmacokinetic profile for its use?

A7: Remifentanil is primarily used as an analgesic during surgical procedures and in intensive care settings. [, ] Its rapid onset and offset of action, coupled with its predictable metabolism primarily by non-specific esterases, make it suitable for providing analgesia during short procedures and for facilitating rapid recovery. [, ] The minimal accumulation of remifentanil, even in patients with renal impairment, contributes to its favorable pharmacokinetic profile for these clinical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.